molecular formula C11H13IN4 B13427585 2-(4-iodo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine

2-(4-iodo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine

Cat. No.: B13427585
M. Wt: 328.15 g/mol
InChI Key: HYROZHPVUTWGHJ-UHFFFAOYSA-N
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Description

2-(4-iodo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine is a heterocyclic compound that features both pyrazine and pyrazole rings. The presence of iodine, isopropyl, and methyl groups on the pyrazole ring makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-iodo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine typically involves the formation of the pyrazole ring followed by the introduction of the pyrazine moiety. One common method involves the reaction of 4-iodo-1-isopropyl-5-methyl-1H-pyrazole with a suitable pyrazine derivative under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Safety measures and environmental considerations are crucial during industrial production to minimize exposure to hazardous reagents and by-products .

Chemical Reactions Analysis

Types of Reactions

2-(4-iodo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative .

Scientific Research Applications

2-(4-iodo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-iodo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 4-iodo-1-methyl-1H-pyrazole
  • 4-iodo-1-isopropyl-1H-pyrazole
  • 4-iodo-1H-pyrazole

Uniqueness

2-(4-iodo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine is unique due to the combination of pyrazine and pyrazole rings, along with the specific substituents on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C11H13IN4

Molecular Weight

328.15 g/mol

IUPAC Name

2-(4-iodo-5-methyl-1-propan-2-ylpyrazol-3-yl)pyrazine

InChI

InChI=1S/C11H13IN4/c1-7(2)16-8(3)10(12)11(15-16)9-6-13-4-5-14-9/h4-7H,1-3H3

InChI Key

HYROZHPVUTWGHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(C)C)C2=NC=CN=C2)I

Origin of Product

United States

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